N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE is a complex organic compound that features a benzodiazole ring, a phenylacetamide group, and a methylprop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Methylprop-2-en-1-yl Group: This step involves the alkylation of the benzodiazole ring using an appropriate alkylating agent such as 2-methylprop-2-en-1-yl halide.
Coupling with Phenylacetamide: The final step involves the coupling of the intermediate with phenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylprop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the benzodiazole ring or the phenylacetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, azides, thioethers.
Scientific Research Applications
N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE shares similarities with other benzodiazole derivatives such as:
- N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE
- N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}-2-PHENYLACETAMIDE
Uniqueness
- Structural Features : The presence of the methylprop-2-en-1-yl group and the phenylacetamide moiety makes it unique compared to other benzodiazole derivatives.
- Functional Properties : Its ability to undergo a variety of chemical reactions and its potential applications in different fields highlight its versatility.
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H25N3O/c1-17(2)16-25-20-12-7-6-11-19(20)24-21(25)13-8-14-23-22(26)15-18-9-4-3-5-10-18/h3-7,9-12H,1,8,13-16H2,2H3,(H,23,26) |
InChI Key |
KLVKXILGHSVBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.